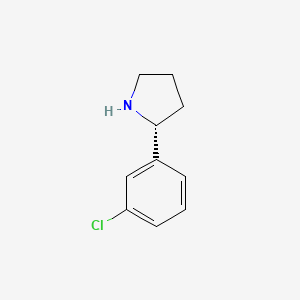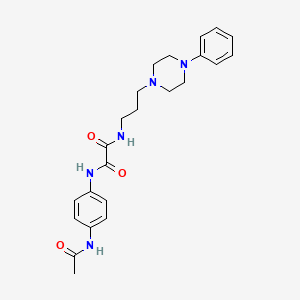
N1-(4-乙酰氨基苯基)-N2-(3-(4-苯基哌嗪-1-基)丙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound suggests it could interact with biological systems in unique ways due to its multiple functional groups.
科学研究应用
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible interactions with biological targets.
Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Exploration of its properties for use in advanced materials or as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide likely involves multiple steps, including the formation of the oxalamide backbone and the introduction of the acetamidophenyl and phenylpiperazinyl groups. Typical synthetic routes might include:
Formation of the oxalamide backbone: This could involve the reaction of oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the acetamidophenyl group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the phenylpiperazinyl group: This could be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may undergo various chemical reactions, including:
Oxidation: This could involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride might be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
作用机制
The mechanism of action for N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
N1-(4-acetamidophenyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide: Similar structure with a methyl group instead of a phenyl group.
N1-(4-acetamidophenyl)-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to the presence of the phenylpiperazinyl group, which may confer distinct biological and chemical properties compared to its analogs.
属性
IUPAC Name |
N'-(4-acetamidophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-18(29)25-19-8-10-20(11-9-19)26-23(31)22(30)24-12-5-13-27-14-16-28(17-15-27)21-6-3-2-4-7-21/h2-4,6-11H,5,12-17H2,1H3,(H,24,30)(H,25,29)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNCXWCMZGMCGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2358285.png)
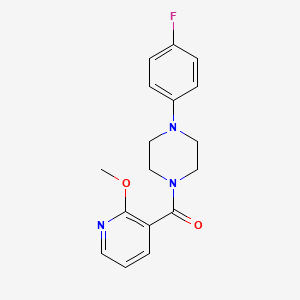


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)
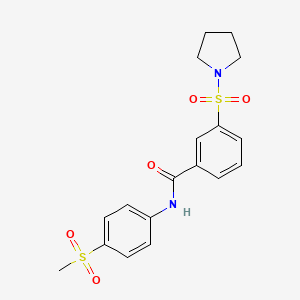
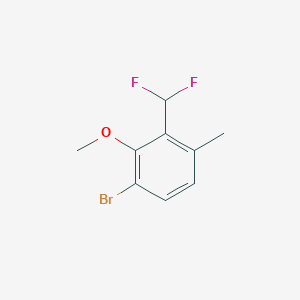
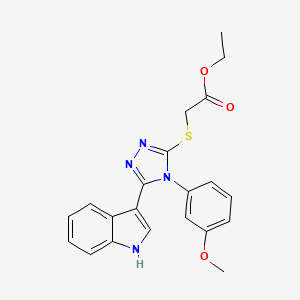
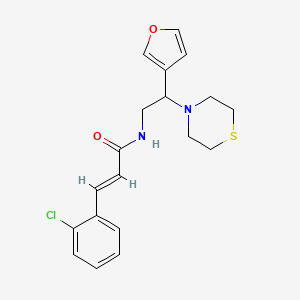
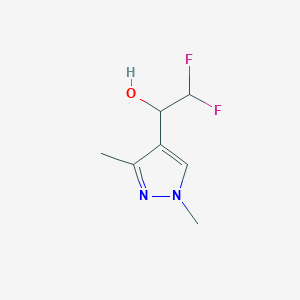
![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)
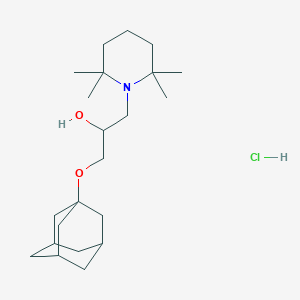
![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)
